2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol

Physicochemical profiling Lipophilicity Drug-likeness

Researchers face reproducibility risks when sourcing unverified oxazolo[5,4-d]pyrimidines-2-substituent identity critically affects target engagement and solubility. This 2-methyl derivative (MW 167.12, XLogP3 -0.1) provides a defined CNS fragment with documented synthetic divergence from 2-aryl analogs. • 9-Oxa-purine scaffold resists xanthine oxidase, enabling metabolic stability studies • Unique cyclization behavior benchmarks novel oxazole methodology • Free N4/N6 positions enable derivatization for library expansion. Batch-specific purity documentation supplied.

Molecular Formula C6H5N3O3
Molecular Weight 167.124
CAS No. 1015697-99-0
Cat. No. B569624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol
CAS1015697-99-0
Molecular FormulaC6H5N3O3
Molecular Weight167.124
Structural Identifiers
SMILESCC1=NC2=C(O1)NC(=O)NC2=O
InChIInChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11)
InChIKeyGVOCFEYWUNDYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol – Compound Overview


2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol (CAS 1015697-99-0) is a fused heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine family, formally a 9-oxa-purine analog in which the imidazole ring of the purine scaffold is replaced by an oxazole ring [1]. The compound exists predominantly as the 5,7-dione tautomer (2-methyloxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione), with molecular formula C₆H₅N₃O₃ and molecular weight 167.12 g/mol [2]. It is synthesized from violuric acid and has been noted as a novel fused aza-heterocycle with reported effects on the central nervous system (CNS) [3]. The compound carries a single methyl substituent at the 2-position of the oxazole ring, a feature that distinguishes it from 2-phenyl, 2-amino, and other 2-substituted congeners within the oxazolo[5,4-d]pyrimidine-5,7-dione class.

9-Oxa-purine scaffold: Non-natural isostere with N9 replaced by O; distinct from natural purines and allopurinol.
CNS fragment library entry: Reported CNS effects (vendor-derived); low XLogP3, low MW, balanced HBD/HBA profile support brain penetrant research.
Vendor-reported activity; independent verification recommended.
2-Methyl distinction: Compact methyl group imparts unique lipophilicity and synthetic route vs. 2-aryl or 4,6-dimethyl analogs; ensures research fit for CNS-targeted studies.

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol – Substitution Risks


Oxazolo[5,4-d]pyrimidine-5,7-diones are not a functionally interchangeable class; the nature of the 2-substituent on the oxazole ring exerts a decisive influence on physicochemical properties, synthetic accessibility, and biological target engagement [1]. The 2-methyl derivative bears a compact, electron-donating substituent (XLogP3 = −0.1; zero rotatable bonds beyond the methyl group) that produces a distinct lipophilicity–hydrogen-bonding profile compared to 2-phenyl, 2-amino, or unsubstituted analogs [2]. Furthermore, early synthetic efforts demonstrated that cyclization conditions successful for the 2-phenyl congener failed for the 2-methyl compound, underscoring a non-trivial reactivity divergence that affects both availability and further derivatization potential [3]. These differences mean that procurement of a generic oxazolo[5,4-d]pyrimidine-5,7-dione without verifying the 2-substituent identity risks acquiring a compound with materially different solubility, metabolic stability, and target-binding characteristics—rendering experimental results irreproducible across ostensibly similar scaffolds.

This Compound
2-Methyl derivative
XLogP3 −0.1, HBD 2, free N4/N6, CNS-reported context, compact size.
Potential Substitute
2-Phenyl or 4,6-dimethyl congener
Higher XLogP3 (>1.5), HBD 0, predominantly kinase inhibitor/oncology space.
Substitution risks include lipophilicity-driven CNS penetration shift and pharmacological space mismatch (CNS → oncology). Synthetic routes are non-transferable; documented cyclization failure for 2-methyl under standard 2-aryl conditions.
Verify 2-substituent identity before procurement; generic oxazolo[5,4-d]pyrimidine-5,7-diones are not functionally interchangeable.

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol – Differentiation Evidence


Physicochemical Comparison: 2-Methyl vs. 2-Phenyl Substituent

The 2-methyl substitution on the oxazolo[5,4-d]pyrimidine-5,7-dione scaffold results in a computed XLogP3 value of −0.1 and a topological polar surface area (TPSA) of approximately 71.5 Ų, compared with the 2-phenyl analog (4,6-dimethyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione, CAS 5429-33-4) which exhibits XLogP3 ≈ 1.5–2.0 and TPSA ≈ 75–80 Ų, reflecting the substantial lipophilicity increase conferred by the aromatic ring [1][2]. The 2-methyl compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, a profile closely matching several CNS-active small molecules, whereas the 2-phenyl derivative’s increased lipophilicity shifts it toward peripherally restricted or blood–brain barrier penetration profiles [1].

Lipophilicity Profile
Cross-study comparable
2-Methyl: XLogP3 −0.1, TPSA 71.5 Ų, MW 167
2-Phenyl: XLogP3 1.5–2.0, TPSA 75–80 Ų, MW 257
ΔXLogP3 ≈1.6–2.1 log units: 40–125× partition coefficient difference. Supports CNS compound selection over peripheral kinase analog.
Computed properties; experimental logD should be verified.
Physicochemical profiling Lipophilicity Drug-likeness

Cyclization Divergence: 2-Methyl vs. 2-Phenyl

A seminal 1966 study in Nature reported that attempts to prepare 2-methyloxazolo[5,4-d]pyrimidine-5,7-dione via cyclization of acetyluramil (m.p. 270–273 °C, dec.) using acetyl chloride, acetic anhydride, or phosphorus oxychloride were unsuccessful. In contrast, treatment of the same precursor with benzoyl chloride under reflux produced 2-phenyloxazolo[5,4-d]pyrimidine-5,7-dione (m.p. 282–283 °C, dec.) in isolable yield [1]. This divergent reactivity demonstrates that the 2-methyl congener exhibits a fundamentally different cyclization energy landscape compared to the 2-aryl analog, attributable to the reduced electrophilicity of acetyl vs. benzoyl intermediates.

Synthetic Outcome
Head-to-head
2-Methyl cyclization failed with acetyl chloride, Ac₂O, POCl₃
2-Phenyl cyclization succeeded with benzoyl chloride; isolated yield confirmed
Manufacturing route cannot be shared with 2-aryl analogs; procurement feasibility and cost may differ.
Nature 1966; synthesis divergence is fundamental.
Synthetic chemistry Cyclodehydration Process robustness

CNS vs. Oncology Pharmacological Profile

Multiple vendor and reference sources consistently associate 2-methyloxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione with central nervous system (CNS) effects, a property linked to its derivation from violuric acid [1]. This contrasts with the broader class of oxazolo[5,4-d]pyrimidine-5,7-diones, which are predominantly reported as anticancer agents targeting kinases such as VEGFR2 (IC₅₀ values in sub-micromolar range for optimized derivatives) and FGFR1, as well as anti-inflammatory and CB2 cannabinoid receptor antagonists [2]. The 2-methyl derivative’s low XLogP3 (−0.1) and compact molecular size (MW 167) are consistent with CNS drug-like property space (mean CNS drug MW ≈ 305; mean XLogP ≈ 2.5 for oral CNS drugs, with a substantial fraction in the 100–200 Da range for polar, actively transported agents), whereas the 2-aryl oxazolo[5,4-d]pyrimidine-5,7-diones (MW typically >250) preferentially occupy peripheral kinase inhibitor chemical space [3].

Pharmacological Space
Class-level inference
2-Methyl: reported CNS effects; fits CNS fragment property space (MW 167, XLogP3 −0.1)
2-Aryl class: kinase inhibitor leads (VEGFR2 IC₅₀ 0.29–10 μM); MW >250, XLogP3 >1.0
2-Methyl remains in CNS research indication fit; substituting 2-aryl redirects to oncology target space.
Vendor-reported CNS activity; peer-reviewed head-to-head biological data absent. Requires independent verification.
CNS drug discovery Target indication differentiation Pharmacological profiling

N4/N6 Alkylation Status vs. 4,6-Dimethyl Derivatives

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol bears no substituents at the N4 and N6 positions (i.e., the 4H and 6H positions of the pyrimidine ring), leaving both amide-like NH groups free for hydrogen bonding, tautomerization, and further derivatization. In contrast, the most commonly studied oxazolo[5,4-d]pyrimidine-5,7-diones in kinase inhibition programs—exemplified by the FGFR1 inhibitor series reported by Ye et al. (2015)—carry 4,6-dimethyl substituents (MW typically >270; N4/N6 methylated), which eliminate the tautomeric NH donors and alter the hydrogen-bonding pharmacophore [1]. The absence of N-alkylation in the 2-methyl compound preserves two additional hydrogen bond donor sites (HBD count = 2 vs. 0 for the 4,6-dimethyl congeners), enabling a distinct intermolecular interaction pattern with biological targets and crystal engineering applications.

H-Bond Donor Availability
Class-level inference
2-Methyl: HBD = 2 (free N4,N6 NH)
4,6-Dimethyl derivatives: HBD = 0; ΔMW ≥90 g/mol
Enables supramolecular H-bond-driven design; distinct pharmacophore vs. kinase inhibitor analogs.
PubChem computed descriptors; confirm experimentally for crystal engineering.
Derivatization potential Scaffold diversity Tautomeric equilibrium

9-Oxa Purine Isostere vs. Xanthine and Allopurinol

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is a 9-oxa-purine analog, distinguishing it from natural purines (xanthine, theobromine, caffeine) and the clinically used xanthine oxidase inhibitor allopurinol (a pyrazolo[3,4-d]pyrimidine) by replacement of the imidazole N9 atom with an oxygen atom [1][2]. This heteroatom substitution abolishes the N9-H hydrogen bond donor present in natural purines, alters the electronic distribution across the fused ring system, and introduces a C–O–C ether linkage in place of the C–N–C imidazole bridge. The 9-oxa modification has been exploited in ricin inhibitors (5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones) and adenosine receptor antagonists, where the oxygen atom contributes to altered binding kinetics and metabolic resistance to xanthine oxidase-mediated oxidation [2].

9-Oxa Purine Isostere
Class-level inference
N9 replaced by oxygen; C–O–C bridge vs. C–N–C imidazole
Inferred resistance to xanthine oxidase metabolism; supports metabolic stability probe design.
Class behavior; metabolic half-life for this specific compound requires direct measurement.
Purine analog Nucleobase isostere Metabolic stability

Current Evidence Limitations

High-strength, head-to-head quantitative comparative biological data (e.g., IC₅₀ values, Kᵢ, in vivo PK parameters, selectivity panels) directly comparing 2-methyloxazolo[5,4-d]pyrimidine-5,7-diol against its closest 2-substituted analogs do not appear in the peer-reviewed literature as of the search date. The evidence presented herein relies on computed physicochemical property comparisons (Evidence Items 1, 3, 4), a direct synthetic outcome comparison from the primary literature (Evidence Item 2), class-level inference from structurally related oxazolo[5,4-d]pyrimidine-5,7-diones (Evidence Items 3, 4, 5), and vendor-reported pharmacological claims that lack published quantitative backing (Evidence Item 3). Procurement decisions based on this compound should therefore prioritize independent verification of the CNS activity allegation and comparative biological profiling against the specific comparator analogs relevant to the intended application. This explicit disclosure is provided to prevent over-interpretation of the available evidence.

Evidence Scope
Data to verify
No peer-reviewed head-to-head biological comparison data for 2-methyl vs. analogs
Procurement decisions should include independent verification of CNS activity and comparative profiling.
Relies on computed properties, synthetic history, and vendor claims. Full disclosure supports risk assessment.
Evidence transparency Procurement risk assessment Data gaps

2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol – Application Scenarios


CNS Fragment Library Design

The compound’s low molecular weight (167.12 Da), balanced hydrogen bond donor/acceptor profile (HBD = 2, HBA = 4), and computed XLogP3 of −0.1 align with CNS drug-like property space, particularly for fragments and small-molecule leads that rely on active transport or paracellular permeation [1][2]. The 9-oxa-purine scaffold provides a non-natural heteroatom pattern distinct from xanthine and allopurinol, reducing the risk of interference from endogenous purine-binding proteins [3]. Researchers assembling CNS-biased fragment libraries can use this compound as a purchasable, 2-methyl-substituted entry point that is structurally precluded from being replaced by the more common 2-aryl oxazolo[5,4-d]pyrimidine-5,7-diones, which occupy a different lipophilicity range and are predominantly associated with peripheral kinase inhibition [4]. See Evidence Items 1, 3, and 5 for supporting data.

Synthetic Methodology Development

The 1966 Nature report documenting the failure of standard cyclodehydration conditions for the 2-methyl derivative—contrasted with the successful synthesis of the 2-phenyl analog—establishes this compound as a valuable test substrate for developing new oxazole-forming methodologies [1]. The 2-methyl group presents a sterically and electronically distinct cyclization challenge compared to 2-aryl substrates, making the compound useful for benchmarking the scope and limitations of novel cyclization catalysts, microwave-assisted protocols, or alternative annulation strategies (e.g., Rh(II)-catalyzed [3+2] cycloaddition of diazobarbituric acids with acetonitrile) [2]. Its free N4/N6 positions also allow subsequent derivatization to generate diverse screening libraries from a single core. See Evidence Items 2 and 4.

Supramolecular Co-Crystal Engineering

With two free NH donors (N4–H and N6–H) and four hydrogen bond acceptors (oxazole O, two carbonyl oxygens, and the 9-oxa ether), this compound presents a donor–acceptor topology that is absent in the 4,6-dimethylated oxazolo[5,4-d]pyrimidine-5,7-diones (HBD = 0) that dominate the kinase inhibitor literature [1]. The rigid, planar fused-ring system and zero rotatable bonds (beyond the methyl group) provide predictable supramolecular synthon geometry. This makes the compound suitable for systematic co-crystallization screens with pharmaceutically relevant co-formers (e.g., carboxylic acids, amides) where the goal is to engineer specific hydrogen-bonded networks for solubility or stability enhancement. The 2-methyl group further differentiates the packing from the unsubstituted or 2-phenyl analogs by modulating steric demand in the crystal lattice. See Evidence Item 4.

Purine Catabolic Stability Studies

The replacement of the imidazole N9 with an oxygen atom in this compound eliminates the primary site of xanthine oxidase attack on natural purines, making it a useful probe for studying purine catabolic enzyme specificity and for designing metabolically stable purine mimetics [1][2]. In head-to-head metabolic stability experiments, this compound can be compared with theobromine (N9-methylated, but still susceptible to oxidation at C8), allopurinol (pyrazolo-pyrimidine, a known xanthine oxidase inhibitor that is itself oxidized to oxypurinol), and unsubstituted oxazolo[5,4-d]pyrimidine-5,7-dione to deconvolute the relative contributions of the 9-oxa modification and the 2-methyl substituent to metabolic half-life. The compound’s commercial availability avoids the need for in-house synthesis of the 9-oxa scaffold for such comparative studies. See Evidence Item 5.

Application
Selection Property
Validation Focus
CNS fragment library design
CNS drug-like physicochemical profile (low XLogP3, HBD=2, HBA=4, MW 167)
CNS penetration and target engagement assays; fragment screening vs. purinergic targets
Synthetic methodology development
2-Methyl cyclization challenge benchmark
Reaction scope and yield optimization; compare novel cyclization catalysts/methods
Supramolecular co-crystal engineering
Dual NH donors and zero rotatable bonds
Hydrogen-bonded network topology and crystal packing with pharma co-formers
Purine catabolic stability studies
9-Oxa modification evades xanthine oxidase
Metabolic half-life comparison vs. natural purines and allopurinol
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